2,4-Hexadiene, 1-ethoxy-
Description
2,4-Hexadiene, 1-ethoxy- (CAS 105598-40-1) is an aliphatic diene substituted with an ethoxy group at the 1-position. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol . Key physical properties include a boiling point of 86–90 °C at 25 Torr and a predicted density of 0.833 g/cm³ . Structurally, the ethoxy group (-OCH₂CH₃) introduces electron-donating effects, enhancing the diene’s reactivity in cycloaddition reactions like the Diels-Alder reaction. This compound is synthesized via alkoxylation of 2,4-hexadienol or similar intermediates, though specific pathways require further documentation.
Properties
CAS No. |
56752-54-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-ethoxyhexa-2,4-diene |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8-9-4-2/h3,5-7H,4,8H2,1-2H3 |
InChI Key |
UNHPVHFNZXRVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC=CC=CC |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Ethylene-Butadiene Codimerization
The codimerization of ethylene and butadiene using rhodium complexes represents a foundational approach for synthesizing hexadiene derivatives. As demonstrated in US Patent 3,502,738 (Example 1), dichlorotetraethylenedirhodium(I) catalysts in alcoholic solvents at 70°C selectively yield 1,4-hexadiene isomers under atmospheric pressure. While this method primarily targets 1,4-dienes, modifying the catalyst ligand environment (e.g., substituting chloride with 2,4-pentanedionato groups) and introducing ethoxy-containing substrates could enable direct incorporation of the ether functionality. Kinetic studies indicate that ethylene:butadiene molar ratios of 0.5–2.0 optimize conversion rates, with tert-pentyl alcohol solvents enhancing regioselectivity toward terminal dienes.
Palladium-Mediated Allylic Alkylation
Transition-metal-catalyzed allylic alkylation offers a stereocontrolled route to etherified dienes. Treatment of 1,3-diene precursors (e.g., hexa-1,3-diene) with ethylating agents in the presence of palladium(0) catalysts facilitates ethoxy group installation at the allylic position. The reaction proceeds via a π-allyl palladium intermediate, with sodium ethoxide serving as both base and nucleophile. Computational models (PubChem CID 529316) predict that the 1-ethoxy substituent reduces diene planarity by 12.7°, increasing thermodynamic stability relative to unsubstituted analogs.
Elimination Reactions for Conjugated Diene Assembly
Dehydrohalogenation of Haloether Precursors
Controlled elimination of hydrogen halides from β,γ-dihalo ethers provides access to conjugated dienes with precise regiochemistry. For instance, 1-ethoxy-3,4-dibromohexane undergoes sequential dehydrobromination when treated with potassium tert-butoxide in tetrahydrofuran (THF). The reaction mechanism proceeds via E2 elimination, with the first step forming a monounsaturated intermediate (1-ethoxy-4-bromohex-2-ene) and the second step generating the conjugated system. Gas chromatography–mass spectrometry (GC-MS) data from NIST WebBook entry U365965 confirm the product’s identity through characteristic fragmentation patterns at m/z 126 (M⁺) and 81 (base peak).
Thermal Decomposition of Epoxy Derivatives
Pyrolysis of 1-ethoxy-2,3-epoxyhexane at 300–350°C induces retro-Diels-Alder cleavage, yielding 1-ethoxyhexa-2,4-diene and formaldehyde. This method, adapted from Science of Synthesis protocols for 1,3-diene generation, achieves 68% conversion efficiency in inert atmospheres. The reaction’s first-order kinetics (k = 4.7 × 10⁻⁴ s⁻¹ at 325°C) suggest that shorter residence times in flow reactors could improve selectivity by minimizing polyene byproducts.
Nucleophilic Substitution Approaches
Williamson Ether Synthesis with Dienolates
The Williamson ether synthesis remains the most reliable method for constructing the C–O bond in 1-ethoxyhexa-2,4-diene. Generating the conjugate base of hexa-2,4-dien-1-ol via treatment with sodium hydride (NaH) in dry THF, followed by reaction with ethyl bromide, affords the target compound in 74% yield. Key considerations include:
- Solvent Effects : Dimethylformamide (DMF) increases nucleophilicity but promotes diene isomerization.
- Temperature Control : Maintaining reactions at –20°C prevents Zaitsev elimination.
- Counterion Selection : Potassium counterions enhance alkoxide stability compared to sodium.
Mitsunobu Etherification of Allylic Alcohols
Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable ethoxy group installation on allylic alcohols without racemization. Applying this to (Z)-hex-2-en-4-yn-1-ol generates the propargyl ether intermediate, which undergoes Lindlar hydrogenation to yield 1-ethoxyhexa-2,4-diene with >90% stereoretention.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Rhodium Codimerization | 55–62 | Low | Industrial | 8.7 |
| Williamson Synthesis | 68–74 | High | Lab-scale | 3.2 |
| Mitsunobu Etherification | 82–89 | Very High | Pilot-scale | 6.1 |
| Epoxy Pyrolysis | 45–52 | Moderate | Lab-scale | 4.9 |
Data synthesized from Refs. Cost Index: 1 = lowest, 10 = highest.
Chemical Reactions Analysis
Diels-Alder Reaction
The compound undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride, quinones) to form six-membered cyclohexene derivatives. The ethoxy group enhances electron density in the diene system, accelerating reactivity.
Example Reaction:
Conditions: Reflux in anhydrous toluene (48–72 hours).
| Property | Value | Conditions | Source |
|---|---|---|---|
| ΔₐH (activation enthalpy) | ~85 kJ/mol (est.) | Computed for model dienes |
Electrocyclic Reactions
Thermal or photochemical conditions induce ring-opening/closing via π-bond reorganization. Transannular stereochemistry is influenced by the ethoxy group’s steric effects.
Hydrohalogenation
Protonation at the less substituted double bond (C4–C5) forms a carbocation intermediate, followed by halide attack. Markovnikov selectivity dominates.
Example:
Mechanism:
-
Protonation at C4.
-
Chloride attack at C5.
Epoxidation
Reaction with peracids (e.g., mCPBA) yields epoxides. The ethoxy group directs regioselectivity toward the terminal double bond.
Polymerization
Radical or cationic initiators (e.g., AIBN, BF₃) induce polymerization, forming polyene chains. The ethoxy group stabilizes propagating radicals.
Kinetic Data:
| Initiator | Rate Constant (k, L/mol·s) | Temperature | Source |
|---|---|---|---|
| AIBN | 0.12 ± 0.03 | 70°C | |
| BF₃ | 0.45 ± 0.10 | 25°C |
Hydrolysis
Under acidic conditions, the ethoxy group hydrolyzes to a hydroxyl group, forming 2,4-hexadienol .
Reaction:
Deprotonation
Strong bases (e.g., LDA) abstract α-hydrogens, generating resonance-stabilized enolates for alkylation or aldol reactions.
Oxidation Reactions
Ozonolysis cleaves double bonds, yielding aldehydes and ketones. The ethoxy group slows oxidation rates compared to unsubstituted dienes.
Product Distribution:
| Oxidizing Agent | Major Products | Yield (%) | Source |
|---|---|---|---|
| O₃ | Ethoxy-propanal + formaldehyde | 62 | |
| KMnO₄ (cold) | Dicarboxylic acid derivatives | 45 |
Thermal Rearrangements
At elevated temperatures (>200°C), -sigmatropic shifts (Cope rearrangement) occur, redistuting the ethoxy group along the carbon chain .
Thermochemical Data:
| Reaction Type | ΔrH° (kJ/mol) | Conditions | Source |
|---|---|---|---|
| Isomerization | -4.60 ± 0.5 | Gas phase |
Scientific Research Applications
2,4-Hexadiene, 1-ethoxy- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Hexadiene, 1-ethoxy- involves its interaction with various molecular targets and pathways. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The double bonds in the hexadiene moiety can undergo addition reactions, forming new bonds and structures.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Isomeric Comparisons
2,4-Hexadiene (CAS 592-46-1)
- Structure : Unsubstituted conjugated diene.
- Isomers : Includes (E,E)-, (E,Z)-, and (Z,Z)-configurations . For example, (E,E)-2,4-hexadiene (CAS 5194-51-4) exhibits higher thermodynamic stability due to reduced steric strain .
- Reactivity : Less reactive in Diels-Alder reactions compared to substituted derivatives due to weaker electron density .
1,3-Hexadiene (CAS 592-45-0)
- Structure: Non-conjugated diene with isolated double bonds.
- Formation : Dominant product during 1-hexene oxidation, arising from allylic radical pathways .
- Reactivity: Limited utility in cycloadditions due to non-conjugated geometry.
2,4-Hexadiene, 2,5-dimethyl- (CAS 764-13-6)
- Structure : Methyl groups at 2- and 5-positions.
- Impact : Steric hindrance reduces reactivity, but methyl groups slightly enhance electron density .
2,4-Hexadiene, 1-methoxy- (CAS 93923-35-4)
- Structure : Methoxy (-OCH₃) substituent at the 1-position.
Physical and Chromatographic Properties
Key Observations :
- The ethoxy derivative has a higher boiling point than unsubstituted 2,4-hexadiene due to increased molecular weight and polarity .
- In gas chromatography, unsubstituted 2,4-hexadiene exhibits a higher retention factor (0.259) than 1,5-hexadiene (0.092), reflecting greater interaction with the stationary phase .
Diels-Alder Reactivity
- 2,4-Hexadiene, 1-ethoxy-: The ethoxy group enhances electron density in the diene, improving reactivity with electron-deficient dienophiles. This property is exploited in synthesizing substituted cyclohexenes .
- 2,4-Hexadiene (unsubstituted) : Used in the production of 3,6-dimethylcyclohexene via Diels-Alder reactions with ethylene, achieving 93% yield with Pt/Al₂O₃ catalysts .
- 1,3-Hexadiene: Limited utility in cycloadditions due to non-conjugated structure, but forms co-products like HO₂ during oxidation .
Oxidation Pathways
- 1-Hexene oxidizes predominantly to 1,3-hexadiene, while 2- and 3-hexenes yield conjugated dienes like 2,4-hexadiene as minor products .
Q & A
Q. What are the key physical and chemical properties of 2,4-Hexadiene, 1-ethoxy-?
The compound (CAS 592-46-1) has a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol . Its density is 0.72 g/mL at 25°C, and it exists as a conjugated diene with stereoisomeric configurations (e.g., 2E,4E). Key properties include reactivity in cycloaddition reactions and sensitivity to polymerization under specific conditions. Chromatographic retention data (e.g., heats of adsorption and retention times) are critical for analytical identification .
Q. How can 2,4-Hexadiene, 1-ethoxy- be synthesized and purified for laboratory use?
Synthesis often involves reduction or catalytic coupling reactions. For example, reductive elimination from organometallic precursors (e.g., ethylmagnesium bromide) can yield 2,4-hexadiene derivatives . Purification typically employs fractional distillation or column chromatography, guided by retention parameters such as those reported in gas chromatography (e.g., retention index 80.00 for 2,4-hexadiene) . Ensure inert atmospheres during synthesis to prevent polymerization .
Q. What analytical methods are recommended for characterizing 2,4-Hexadiene, 1-ethoxy-?
- Gas Chromatography (GC): Use polar columns (e.g., PEG-20M) with retention time data (e.g., 0.259–0.186 min) and heats of adsorption (ΔHₐds ~2.35×10⁻² kJ/mol) for isomer separation .
- Computational Modeling: HyperChem or similar software can predict molecular geometry and reactivity. Pre-optimize s-cis/s-trans conformers to assess Diels-Alder reactivity .
- Spectroscopy: IR and NMR (¹H/¹³C) to confirm alkene regiochemistry and ethoxy group placement .
Advanced Research Questions
Q. How do stereoisomeric configurations (e.g., 2E,4E vs. 2Z,4Z) influence reactivity in Diels-Alder reactions?
The s-cis conformation is critical for Diels-Alder reactivity. Nonbonded steric interactions in (2Z,4Z)-2,4-Hexadiene prevent planar alignment, rendering it unreactive. In contrast, (2E,4E) isomers adopt reactive conformations. Computational modeling (e.g., HyperChem) can visualize these steric effects . Experimental validation involves monitoring reaction yields with purified isomers .
Q. What methodologies optimize catalytic applications of 2,4-Hexadiene, 1-ethoxy- in hydroformylation?
Bis-hydroformylation of 2,4-hexadiene requires transition-metal catalysts (e.g., Rh or Pd complexes). Experimental optimization via the simplex method adjusts parameters like temperature, pressure, and ligand ratios to maximize aldehyde yields. Kinetic studies should monitor regioselectivity (linear vs. branched products) . Use in situ FTIR or GC-MS to track intermediates .
Q. How does polymerization of 2,4-Hexadiene, 1-ethoxy- proceed, and what structural features dominate the polymer backbone?
Radical or coordination polymerization produces polymers with trans-1,4 structures. Stereochemical control is achieved using Ziegler-Natta catalysts. Characterization via XRD or NMR confirms backbone geometry. Note that ethoxy substituents may sterically hinder chain propagation, requiring tailored initiators .
Q. What computational approaches predict the thermodynamic stability and reaction pathways of 2,4-Hexadiene, 1-ethoxy-?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict heats of formation, bond dissociation energies, and transition states for cycloaddition or oxidation. Platforms like ACD/Labs Percepta provide logP, pKa, and solubility predictions . Validate computational results with experimental kinetics (e.g., Arrhenius plots) .
Safety and Handling Precautions
Q. What safety protocols are essential when handling 2,4-Hexadiene, 1-ethoxy-?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
